Home > Products > Screening Compounds P120691 > Met-enkephalinamide
Met-enkephalinamide - 60117-17-1

Met-enkephalinamide

Catalog Number: EVT-275098
CAS Number: 60117-17-1
Molecular Formula: C27H36N6O6S
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Met-enkephalinamide is a pentapeptide belonging to the enkephalin family, a group of endogenous opioid peptides naturally found in the brain and other tissues. Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-NH2, differing from Met-enkephalin only by the amidation of the C-terminal carboxyl group. This structural modification renders Met-enkephalinamide more resistant to enzymatic degradation, leading to a longer duration of action compared to Met-enkephalin [].

Met-enkephalinamide acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor, with a high affinity for these receptors in various regions of the brain [, , , ]. It exhibits potent analgesic properties, mimicking the effects of morphine and other opioid analgesics [].

Methionine-enkephalin (Met-enkephalin)

Compound Description: Methionine-enkephalin is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It acts primarily on δ-opioid receptors and to a lesser extent on μ-opioid receptors, producing analgesic and mood-altering effects. [, , , ]

Relevance: Met-enkephalin is structurally very similar to Met-enkephalinamide, differing only by the absence of the amide group at the C-terminus. Despite this minor structural difference, Met-enkephalin is more susceptible to enzymatic degradation than Met-enkephalinamide, resulting in a shorter duration of action. [, , , ]

Reference Link for []: https://www.semanticscholar.org/paper/71186ca9d0bf1828134f4473cab195e067011691

[D-Ala2]Met-enkephalin

Compound Description: [D-Ala2]Met-enkephalin is a synthetic analog of Met-enkephalin with increased resistance to enzymatic degradation due to the substitution of the L-alanine residue in the second position with D-alanine. This modification enhances its potency and duration of action compared to the natural peptide. [, , , ]

Relevance: Similar to Met-enkephalin, [D-Ala2]Met-enkephalin shares a close structural resemblance with Met-enkephalinamide, differing only in the C-terminal amide group. The enhanced stability of [D-Ala2]Met-enkephalin makes it a valuable tool for investigating the physiological roles of enkephalins. [, , , ]

Reference Link for []: https://www.semanticscholar.org/paper/11f090128cfc636a4eb2e92549efd90ea5387720

[D-Ala2]Met-enkephalinamide

Compound Description: This synthetic enkephalin analog is designed for enhanced stability and potency. By substituting L-alanine with D-alanine in the second position and adding an amide group to the C-terminus, it resists enzymatic degradation, leading to prolonged effects. [, , , , , , ]

Relevance: This compound bears the closest structural resemblance to Met-enkephalinamide among all the analogs discussed. The shared D-Ala substitution and C-terminal amide are key to their similar pharmacological profiles, particularly their potent analgesic effects. Comparing their activities provides valuable insights into structure-activity relationships within this class of opioid peptides. [, , , , , , ]

Reference Link for []: https://www.semanticscholar.org/paper/022b1a48a4577339e2bddce2321d30d24f848aef

Leu-enkephalin

Compound Description: Leu-enkephalin, another naturally occurring opioid peptide, has the sequence Tyr-Gly-Gly-Phe-Leu. It primarily acts on δ-opioid receptors, displaying similar, though often less potent, effects compared to Met-enkephalin. [, , , ]

Relevance: Leu-enkephalin shares the same core structure with Met-enkephalinamide (Tyr-Gly-Gly-Phe-), differing in the C-terminal amino acid. This difference impacts receptor affinity and susceptibility to enzymatic degradation. Understanding these subtle variations is crucial for comprehending opioid peptide pharmacology. [, , , ]

Reference Link for []: https://www.semanticscholar.org/paper/f1ea9de4b8776ba9d642584109ca756410128339

[D-Ala2, D-Leu5]enkephalinamide

Compound Description: This synthetic enkephalin analog is specifically designed to target δ-opioid receptors. The incorporation of D-alanine at position 2 and D-leucine at position 5 increases its resistance to enzymatic degradation and enhances its selectivity for δ-opioid receptors. [, ]

Relevance: This compound highlights the structure-activity relationships influencing opioid receptor selectivity. While Met-enkephalinamide shows affinity for both μ and δ receptors, this analog demonstrates a preference for the δ subtype. Such selective ligands are valuable tools in dissecting the physiological roles of different opioid receptor subtypes. [, ]

Reference Link for []: https://www.semanticscholar.org/paper/55eb7e0b12005a0ff66034495fb7cc51124ee8b8

Metkephamid

Compound Description: Metkephamid is a synthetic opioid peptide with a longer-lasting analgesic effect than Met-enkephalin. It demonstrates significant paracellular transport and is a substrate for the P-glycoprotein efflux transporter. []

Relevance: The study of Metkephamid, with its distinct transport properties, provides insights into the potential for manipulating the pharmacokinetic profile of opioid peptides. This information could be valuable for designing analogs with improved bioavailability and duration of action, potentially leading to more effective analgesics. []

β-Endorphin

Compound Description: β-Endorphin is an endogenous opioid peptide with potent analgesic and mood-altering effects. It acts primarily on μ-opioid receptors and displays a broader distribution in the central nervous system compared to enkephalins. [, , , ]

Relevance: Comparing β-endorphin with Met-enkephalinamide illustrates the diversity of endogenous opioid peptides and their distinct pharmacological profiles. While both peptides exhibit analgesic effects, they differ in their receptor selectivity, potency, and distribution, reflecting their diverse physiological roles. [, , , ]

Reference Link for []: https://www.semanticscholar.org/paper/b44cdfdfeaee27acd49715fc82dad048f6c03a5a

Dynorphin (1-13)

Compound Description: Dynorphin (1-13) is a naturally occurring opioid peptide that acts primarily on κ-opioid receptors. It is involved in pain perception, stress response, and other physiological functions. [, ]

Relevance: Dynorphin (1-13), with its preference for κ-opioid receptors, highlights the pharmacological diversity within the opioid peptide family. Comparing its effects to those of Met-enkephalinamide, which preferentially binds to μ and δ receptors, underscores the distinct physiological roles of different opioid receptor subtypes and their respective ligands. [, ]

Reference Link for []: https://www.semanticscholar.org/paper/3f683e004ed9a4ab58931152b86d61661506442f

Morphine

Compound Description: Morphine is a potent opioid alkaloid with strong analgesic properties. It acts primarily on μ-opioid receptors and is widely used in clinical settings for pain management. [, , , , , ]

Reference Link for []: https://www.semanticscholar.org/paper/ac1ab5a1ac108c0d9df2d9ef3e6c36062cbe54f4

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset of action and short duration of effect. It acts primarily on μ-opioid receptors and is widely used in clinical settings for pain management, particularly during and after surgery. [, ]

Relevance: Comparing Fentanyl with Met-enkephalinamide illustrates the diverse pharmacokinetic profiles within the opioid family. While both compounds exhibit analgesic effects predominantly through μ-opioid receptor activation, Fentanyl's rapid onset and short duration contrast with the typically longer-lasting effects of Met-enkephalinamide. [, ]

Ethylketocyclazocine

Compound Description: Ethylketocyclazocine is a synthetic opioid with potent analgesic effects but also hallucinogenic properties. It acts as a partial agonist at μ-opioid receptors and as an agonist at κ-opioid receptors. [, ]

Relevance: Ethylketocyclazocine, with its unique pharmacological profile as a mixed μ-partial agonist and κ-agonist, highlights the complexity of opioid receptor pharmacology. Comparing its effects to those of Met-enkephalinamide, which primarily targets μ and δ receptors, underscores the distinct pharmacological profiles and potential therapeutic applications of opioid receptor ligands with different receptor subtype selectivities. [, ]

Tyr-D-Ala-Gly-NH-CH(CH3)CH2-CH(CH3)2

Compound Description: This synthetic tripeptide is an opioid agonist structurally related to enkephalins. It exhibits analgesic activity, likely mediated through its interaction with opioid receptors. []

Relevance: This compound, although structurally simpler than Met-enkephalinamide, exemplifies the core structural elements necessary for opioid activity. The presence of the tyrosine residue and the D-alanine substitution are critical for its interaction with opioid receptors. []

Tyr-D-Ser-Gly-Phe-Leu-Thr

Compound Description: This synthetic hexapeptide is an opioid agonist with a high affinity for δ-opioid receptors. Its structure incorporates elements of both enkephalins and dynorphins, contributing to its unique pharmacological profile. []

Relevance: This compound further exemplifies the possibility of generating hybrid opioid peptides with tailored pharmacological profiles by combining structural elements from different opioid peptide families. Its high affinity for δ-opioid receptors contrasts with the broader receptor profile of Met-enkephalinamide, highlighting the potential for developing selective opioid receptor ligands. []

Source and Classification

Met-enkephalinamide is derived from Met-enkephalin, which itself is a pentapeptide composed of five amino acids: tyrosine, glycine, glycine, phenylalanine, and methionine (Tyr-Gly-Gly-Phe-Met). The addition of an amide group at the C-terminus enhances its stability against enzymatic degradation, making it a more effective therapeutic agent. This compound falls under the classification of neuropeptides and specifically within the subclass of opioid peptides, which include other enkephalins and endorphins.

Synthesis Analysis

The synthesis of Met-enkephalinamide can be achieved through various methodologies, with solid-phase peptide synthesis being one of the most common approaches. In this method, the peptide chain is assembled on a solid support, allowing for easy purification after each coupling step.

Key Steps in Synthesis:

  1. Protection of Functional Groups: The amino groups of the amino acids are typically protected to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
  3. Cleavage from Solid Support: Once the peptide chain is complete, it is cleaved from the solid support using acidic conditions.
  4. Deprotection: Any protecting groups are removed to yield the final product.
  5. Formation of Amide: The C-terminal carboxylic acid group is converted into an amide by treatment with an appropriate amine under coupling conditions.

This process allows for high yields and purity of Met-enkephalinamide, making it suitable for further biological testing and application .

Molecular Structure Analysis

Met-enkephalinamide has a specific molecular structure characterized by a sequence of five amino acids with an amide functional group at the C-terminus. The structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₂O₂S
  • Molecular Weight: 246.31 g/mol

Structural Features:

  • Peptide Backbone: The backbone consists of peptide bonds linking the amino acids.
  • Amide Group: The addition of an amide group enhances lipophilicity and stability.
  • Conformation: Studies using NMR spectroscopy indicate that Met-enkephalinamide adopts a specific conformation that is crucial for its interaction with opioid receptors .
Chemical Reactions Analysis

Met-enkephalinamide can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: Under certain conditions, it can be hydrolyzed back into its constituent amino acids.
  2. Oxidation: The methionine residue may undergo oxidation to form sulfoxides or sulfones.
  3. Receptor Binding: It interacts with opioid receptors (mu, delta, kappa), leading to downstream signaling cascades that mediate analgesic effects.

These reactions highlight its stability compared to natural enkephalins due to the amide modification .

Mechanism of Action

The mechanism by which Met-enkephalinamide exerts its effects primarily involves binding to opioid receptors located in the brain and spinal cord.

Key Mechanisms:

  • Receptor Binding: Met-enkephalinamide binds with high affinity to mu-opioid receptors, mimicking natural endorphins.
  • Signal Transduction: Upon binding, it activates G-proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP).
  • Pain Modulation: This signaling cascade results in reduced neuronal excitability and neurotransmitter release, effectively modulating pain perception.

Experimental studies indicate that Met-enkephalinamide produces profound analgesic effects comparable to morphine when administered in low doses .

Physical and Chemical Properties Analysis

Met-enkephalinamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents due to its ionic nature.
  • Stability: The amide modification enhances resistance to enzymatic degradation compared to natural enkephalins.
  • Melting Point: Specific melting point data may vary but typically falls within a range indicative of small peptides.

These properties make Met-enkephalinamide an attractive candidate for therapeutic applications .

Applications

Met-enkephalinamide has several significant scientific applications:

  1. Analgesic Research: It serves as a model compound for studying pain mechanisms and developing new analgesics.
  2. Neuroscience Studies: Used in research exploring opioid receptor functions and their role in various neurobiological processes.
  3. Therapeutic Development: Potential applications in treating chronic pain conditions due to its prolonged analgesic effects without significant side effects associated with traditional opioids .
Synthesis and Biochemical Engineering of Met-Enkephalinamide

Solid-Phase vs. Solution-Phase Peptide Synthesis Methodologies

Met-enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH₂) is primarily synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, which dominates research-scale production due to its automation compatibility and simplified purification. The methodology employs aminomethyl polystyrene resins pre-loaded with Rink amide linker to ensure C-terminal amidation upon cleavage. Coupling cycles utilize N,N-dimethylformamide (DMF) as the primary solvent, though emerging aqueous SPPS (ASPPS) technologies show promise in reducing environmental impact through water-compatible resins like ChemMatrix® or PEGA. These supports exhibit superior swelling characteristics in aqueous media (up to 20 ml/g resin) while maintaining coupling efficiencies >98% for decapeptide-scale syntheses [2]. In contrast, solution-phase synthesis remains relevant for fragment assembly in industrial-scale production, particularly for synthesizing protected segments like Tyr(D-Ala)-Gly-OH. This hybrid approach enables convergent strategies but requires extensive purification intermediates, increasing process complexity [9].

Table 1: Comparative Analysis of Peptide Synthesis Methodologies for Met-enkephalinamide

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase SynthesisConvergent Hybrid Approach
Typical ScaleMilligrams to gramsGrams to kilogramsGrams to kilograms
Automation CompatibilityHighLowModerate
Solvent ConsumptionHigh (500-1000 L/kg peptide)Moderate (200-500 L/kg)Moderate (300-600 L/kg)
Key AdvantageSimplified purificationScalabilityBalance of purity and yield
Major LimitationResin loading capacity limitsIntermediate isolationSynthetic complexity
Coupling Efficiency>98% per step90-95% per step95-98% per step

Orthogonal Protection Strategies for Amino Acid Residues

Orthogonal protection is critical for synthesizing Met-enkephalinamide's D-Ala² substitution and oxidation-sensitive methionine residue. The standard scheme employs:

  • Fmoc-group for α-amine protection (cleaved by piperidine)
  • tBu-group for tyrosine phenolic hydroxyl (acid-labile)
  • Trt-group for methionine thioether (mild acidolysis)
  • Pbf-group for arginine (if present in analogs)

For challenging sequences, the dimethylacetamidine (Dma) protecting group demonstrates exceptional utility on adenine derivatives, resisting potassium carbonate/methanol deprotection conditions used for ultra-mild deprotection phosphoramidites. This orthogonality enables selective hybridization control during ligation steps, particularly valuable for synthesizing repetitive sequences. After chain assembly, the Dma group is removed with ammonia/methanol (AMA) reagent without compromising peptide integrity [6]. Side-chain protection strategies must balance deprotection kinetics to prevent tyrosine alkylation or methionine oxidation during final trifluoroacetic acid (TFA) cleavage.

Convergent Synthetic Approaches for Pentapeptide Assembly

Convergent synthesis addresses SPPS limitations for industrial-scale production by coupling pre-synthesized di- and tripeptide fragments. For Met-enkephalinamide, common fragments include:

  • Fragment A: H-Tyr(tBu)-D-Ala-OH (solution-phase synthesized)
  • Fragment B: H-Gly-Phe-Met(Trt)-NH-resin (SPPS synthesized)

Coupling employs benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activators (0.4 M equivalents) in DMF with N,N-diisopropylethylamine (DIEA) base. This approach reduces racemization risk compared to stepwise SPPS for sensitive sequences while improving yield to 85-92% for the fragment coupling step. The strategy significantly reduces purification complexity compared to linear SPPS, though it requires precise stoichiometric control to minimize dipeptide dimerization [9].

Enzyme-Resistant Structural Modifications

Role of D-Amino Acid Substitutions in Enhancing Stability

The D-Ala² substitution in Met-enkephalinamide confers protease resistance by disrupting aminopeptidase N (APN) recognition. Natural Met-enkephalin (Tyr-Gly-Gly-Phe-Met) undergoes rapid in vivo degradation (t½ < 3 minutes) via cleavage at the Tyr¹-Gly² bond. Introduction of the D-configured alanine sterically hinders APN's catalytic pocket, extending plasma half-life to >30 minutes [1] [7]. This modification preserves δ-opioid receptor affinity (Ki = 1.8 nM) while reducing susceptibility to dipeptidyl peptidase III (DPP3) and angiotensin-converting enzyme (ACE). Molecular dynamics simulations reveal the D-Ala² substitution stabilizes a type II' β-turn conformation, positioning the Tyr¹ phenolic hydroxyl optimally for receptor hydrogen bonding. Crucially, this configuration maintains the tyrosine pharmacophore orientation critical for receptor activation while conferring metabolic stability [3] [8].

Impact of C-Terminal Amidation on Receptor Affinity

C-terminal amidation (-CONH₂ vs. natural -COOH) enhances μ-opioid receptor binding affinity 5-fold by eliminating electrostatic repulsion with receptor residue Asp147. The modification mimics the charged-neutral transition of endogenous peptide C-termini upon receptor binding. Pharmacological studies demonstrate amidated analogs exhibit 3-5 times greater analgesic potency than their acid counterparts. For Met-enkephalinamide, amidation reduces the carboxylate ionization constant (pKa shift from 3.2 to >10), promoting hydrophobic interaction with receptor subdomain LYS233. This modification concurrently blocks carboxypeptidase A6 (CPA6) recognition, extending metabolic stability 8-fold compared to Met-enkephalin. The combined modifications (D-Ala² + amidation) synergistically enhance bioavailability, with intracerebroventricular administration in rats showing analgesic effects lasting >4 hours versus 15 minutes for unmodified enkephalin [1] [8] [9].

Table 2: Impact of Structural Modifications on Met-enkephalinamide Properties

ModificationMetabolic Stability (t½)δ-Opioid Receptor Affinity (Ki, nM)μ-Opioid Receptor Affinity (Ki, nM)Primary Protease Resistance
Natural Met-enkephalin<3 minutes4.5 ± 0.37.2 ± 1.1Aminopeptidase N
D-Ala² substitution only18 ± 3 minutes1.9 ± 0.23.5 ± 0.4Aminopeptidase N/DPP3
C-terminal amidation only24 ± 4 minutes3.8 ± 0.42.1 ± 0.3Carboxypeptidase A6
Met-enkephalinamide (D-Ala² + amidated)32 ± 5 minutes1.7 ± 0.11.4 ± 0.2Aminopeptidase N/CPA6/ACE

Scalability and Industrial Production Challenges

Industrial-scale production faces three primary challenges: solvent footprint reduction, racemization control, and purification complexity. Traditional SPPS consumes 500-1000 L/kg peptide of halogenated and polar aprotic solvents (DMF, DCM), prompting research into aqueous SPPS (ASPPS) alternatives. ASPPS reduces ecological impact but currently achieves only 60-75% yields for pentapeptides versus 85-95% for conventional SPPS, necessitating further catalyst optimization [2]. Racemization during fragment coupling remains problematic at scale, with HATU-mediated couplings generating ≤5% D-isomer contamination at Phe⁴, requiring expensive chiral HPLC purification. Industry-scale purification employs reverse-phase preparative HPLC with C18 columns (10-15 μm silica, 300 Å pore), but Met-enkephalinamide's hydrophobicity (logP = 0.6) necessitates acetonitrile concentrations >28%, complicating solvent recovery. Current production costs exceed $25,000/g at clinical-grade purity (>99%), with lead times of 2-4 months for bulk quantities [8] [9]. Emerging technologies like continuous flow peptide synthesis show potential for reducing cycle times 3-fold and solvent use 10-fold, though commercial implementation remains limited.

Properties

CAS Number

60117-17-1

Product Name

Met-enkephalinamide

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide

Molecular Formula

C27H36N6O6S

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1

InChI Key

HBDDEVHKKBWEQT-FKBYEOEOSA-N

SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

enkephalinamide-Met-
Met-enkephalinamide
methionine enkephalinamide

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.